

Application Notes: Sputtering Parameters for Ni-W Thin Film Deposition

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Compound of Interest

Compound Name: Nickel;tungsten

Cat. No.: B12642603

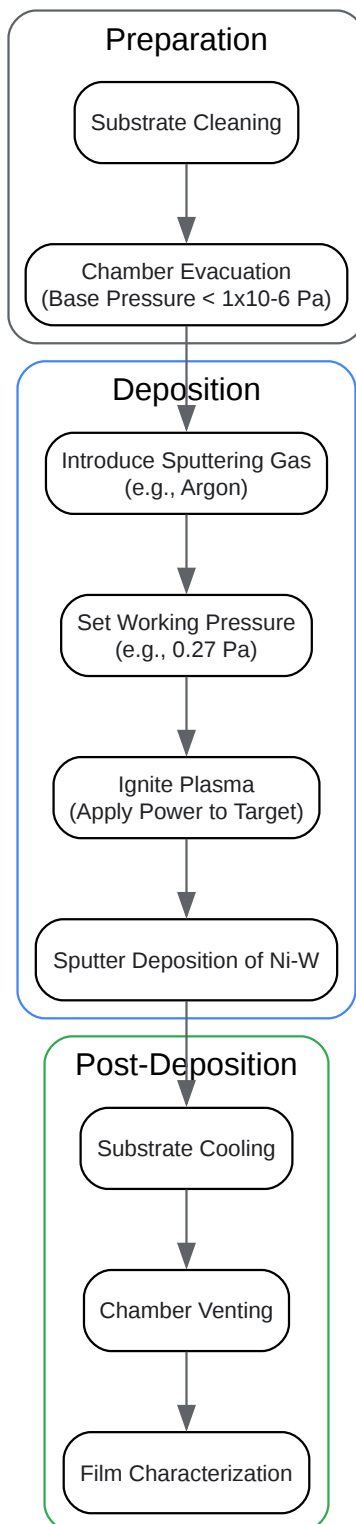
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Nickel-Tungsten (Ni-W) alloy thin films are of significant interest due to their exceptional mechanical properties, thermal stability, and corrosion resistance. These characteristics make them suitable for a variety of applications, including protective coatings, microelectromechanical systems (MEMS), and as barrier layers in microelectronics. Magnetron sputtering is a versatile physical vapor deposition (PVD) technique that allows for precise control over the film's composition, microstructure, and properties. This document outlines the key sputtering parameters and provides a general protocol for the deposition of high-quality Ni-W thin films.

Sputtering Process Workflow

The magnetron sputtering process involves the bombardment of a target material (in this case, Ni-W or separate Ni and W targets) with energetic ions from a plasma, typically Argon. This causes atoms to be ejected from the target, which then travel and deposit onto a substrate, forming a thin film. The workflow for this process is visualized below.

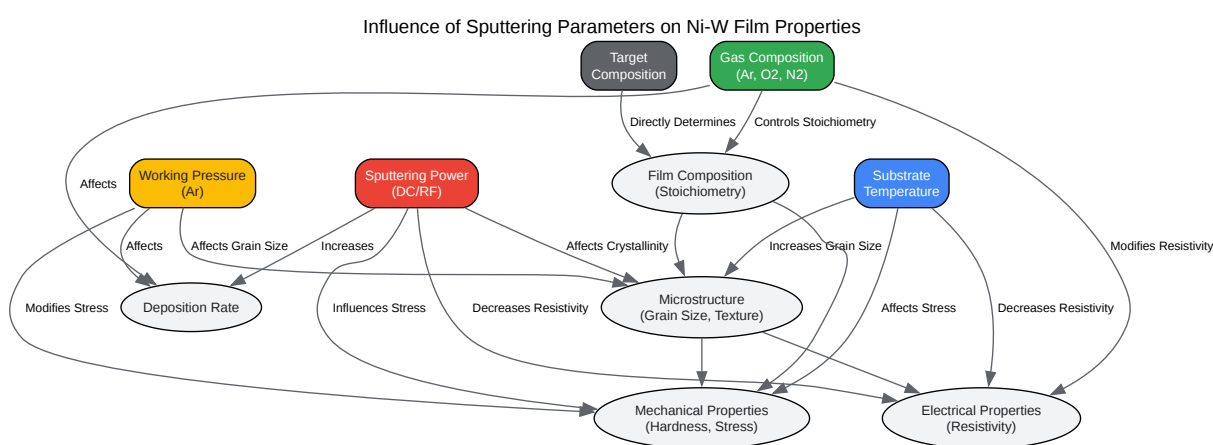
General Workflow for Magnetron Sputtering

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A diagram illustrating the general workflow for magnetron sputtering.

Key Sputtering Parameters and Their Influence

The properties of the deposited Ni-W thin films are highly dependent on the sputtering parameters. The interplay between these parameters determines the film's microstructure, composition, and ultimately its performance.



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Relationship between sputtering parameters and resulting film properties.

Sputtering power directly influences the energy of the ions bombarding the target, which in turn affects the deposition rate and the energy of the sputtered atoms arriving at the substrate. Both Direct Current (DC) and Radio Frequency (RF) power sources can be used, with DC being common for conductive targets like Ni-W alloys. For pure Ni targets, which are ferromagnetic, pulsed DC or RF sputtering may be necessary to prevent magnetic field confinement issues.^[1]

Parameter	Value	Target	Substrate	Effect on Film	Reference
DC Power	40 - 250 W	W	Si	Varied to control W content and film thickness.[2]	[2]
RF Power	100 - 270 W	Ni	Si	Varied to control Ni content and film thickness.[2]	[2]
DC Power	2500 W	Ni ₈₄ Mo ₁₁ W ₅	Si	Resulted in a high deposition rate of 2.3 nm/s.[3]	[3]
RF Power	100 - 200 W	Ni	Si	Increasing power from 100W to 200W increased film thickness from 61.3 nm to 100 nm and decreased resistivity.[4]	[4]
DC Power	740 W	W	Si	Used for high growth rate DC Magnetron Sputtering (DCMS).[5]	[5]

The working pressure, typically controlled by the flow rate of an inert gas like Argon (Ar), affects the mean free path of the sputtered atoms. Higher pressures lead to more collisions between sputtered atoms and gas molecules, which can reduce the kinetic energy of the depositing species and alter the film's density and stress.^{[6][7]}

Parameter	Value	Gas	Target	Effect on Film	Reference
Sputtering Pressure	0.27 Pa (2.0 mTorr)	Ar	Ni, W	Low pressure used for co-sputtering of Ni-W films.[2] [8]	[2][8]
Sputtering Pressure	1.0 mTorr	Ar	Ni ₈₄ Mo ₁₁ W ₅	Used in combination with high power for a high deposition rate.[3]	[3]
Working Pressure	~30 mTorr	Ar/O ₂	Ni, W	Used for reactive co-sputtering of Ni-W oxides. [9]	[9]
Argon Pressure	0.8 - 4.0 Pa	Ar	Ni	Increased crystallite size from 15 to 34 nm with increasing pressure.[10]	[10]
Working Pressure	0.065 - 0.3 Pa	Ar	Metal	Investigated for its effect on film uniformity. [11]	[11]

Substrate temperature is a critical parameter that governs the surface mobility of the adatoms (deposited atoms).[12] Higher temperatures provide more thermal energy to the adatoms,

allowing them to diffuse across the surface and find more energetically favorable sites. This generally leads to larger grain sizes, improved crystallinity, and denser films.[12][13]

Parameter	Value	Substrate	Effect on Film	Reference
Substrate Temperature	Room Temperature (RT)	Si	Films were amorphous or nanocrystalline. [2][9]	[2][9]
Substrate Temperature	RT - 600 °C	Si	For Ni films, increasing temperature increased grain size and surface roughness.[13]	[13]
Substrate Temperature	RT - 300 °C	Si	For NiO films, increasing temperature beyond 100°C led to degradation of crystalline quality.[14]	[14]
Substrate Temperature	200 °C	Si	Found to be optimal for the growth of crystalline nickel manganate films after annealing. [15]	[15]

While Argon is the most common sputtering gas, reactive gases like Oxygen (O₂) or Nitrogen (N₂) can be introduced to deposit oxide or nitride films. The flow rate of the sputtering gas also influences the deposition pressure and rate.[16]

Parameter	Value	Target	Effect on Film	Reference
Gas Flow (Ar)	10 - 20 SCCM	Metal	Investigated for process optimization.[11]	[11]
Gas Flow (Ar)	1.8 sccm	Ni	Kept constant while varying RF power.[4]	[4]
O ₂ /Ar Gas-Flow Ratio	0.15	Ni, W	Optimal ratio for reactive sputtering of tungsten oxide, used for Ni-W oxides.[9]	[9]
Nitrogen Flow Rate	10 - 20 sccm (in Ar+N ₂ mixture)	Ni ₇₂ Fe ₁₈ Ag ₁₀	15 sccm N ₂ was found to be optimal for magnetic properties.[17]	[17]

The composition of the sputtering target is a primary determinant of the resulting film's stoichiometry. Co-sputtering from separate Ni and W targets allows for flexible control over the film composition by adjusting the relative power applied to each target.[2] Using a single alloy target provides a fixed composition.[3]

Parameter	W Content (at. %)	Hardness (GPa)	Microstructure	Reference
Film Composition	< 40	Increases with W content	Face-centered cubic (FCC)	[8]
Film Composition	40 - 55	Relatively constant	Amorphous phase may be present	[8]
Film Composition	55 - 80	Sharp increase with W content	Body-centered cubic (BCC) W phase dominates	[8]
Film Composition	79	21.9 ± 2.0	-	[8]

Protocols: Standard Operating Procedure for Ni-W Thin Film Deposition

This protocol describes a general method for depositing Ni-W thin films using DC and RF magnetron co-sputtering.

Materials and Equipment

- Sputtering System: High-vacuum magnetron sputtering system equipped with at least two cathodes (one for Ni, one for W).
- Targets: High-purity Nickel (Ni) and Tungsten (W) targets (e.g., 99.9% purity).
- Substrates: Silicon wafers, glass slides, or other appropriate substrates.
- Gases: High-purity Argon (Ar, 99.998% or higher).
- Substrate Cleaning: Acetone, isopropyl alcohol, deionized water, nitrogen gas gun.

Substrate Preparation

- Ultrasonically clean the substrates sequentially in acetone and isopropyl alcohol for 15 minutes each to remove organic contaminants.

- Rinse the substrates thoroughly with deionized water.
- Dry the substrates using a nitrogen gas gun.
- Immediately load the cleaned substrates into the sputtering system's load-lock chamber to minimize re-contamination.

Deposition Procedure

- **Pump Down:** Evacuate the main deposition chamber to a base pressure of at least 1.3×10^{-6} Pa ($\sim 10^{-8}$ Torr) to ensure a clean deposition environment.[\[2\]](#)
- **Substrate Heating (Optional):** If a specific substrate temperature is required, set the substrate heater to the desired temperature and allow it to stabilize. Note that higher temperatures promote crystallinity.[\[12\]](#)
- **Gas Inlet:** Introduce high-purity Argon gas into the chamber using a mass flow controller.
- **Set Working Pressure:** Adjust the Ar flow rate and throttle valve to achieve the desired working pressure (e.g., 0.27 Pa).[\[2\]](#)
- **Pre-sputtering:**
 - With the shutter closed over the substrates, apply power to both the Ni and W targets for approximately 5-10 minutes.
 - This step cleans the target surfaces of any oxide layer or contaminants.
- **Deposition:**
 - Open the shutter to begin depositing the Ni-W film onto the substrates.
 - Set the desired power for the Ni (RF) and W (DC) targets. The ratio of the powers will determine the film's composition.[\[2\]](#) For example, to achieve a W content of ~ 20 -40 at.%, the power on the W target may be significantly lower than on the Ni target, depending on the sputtering yields of the materials.

- Maintain a constant working pressure and substrate temperature throughout the deposition.
- The deposition time will determine the final film thickness. Deposition rates can range from 0.5 to several nm/s depending on the parameters.[3][18]
- Cool Down and Venting:
 - Once the desired thickness is achieved, turn off the power to the targets and close the shutter.
 - Turn off the gas flow.
 - If the substrate was heated, allow it to cool down to near room temperature under vacuum.
 - Vent the chamber slowly with an inert gas (like nitrogen or argon) to atmospheric pressure.
- Sample Retrieval: Remove the coated substrates from the chamber for subsequent characterization.

Film Characterization

- Composition: Energy Dispersive X-ray Spectroscopy (EDS).
- Microstructure and Crystallinity: X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM).
- Surface Morphology and Roughness: Atomic Force Microscopy (AFM).
- Mechanical Properties: Nanoindentation (for hardness and elastic modulus).

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